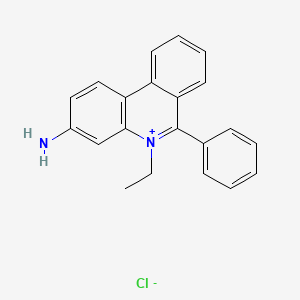
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol typically involves the reaction of 2,4-dimethylpentan-2-ol with tributyltin hydride. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction can be catalyzed by radical initiators such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Substitution: The tributyltin group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: It is utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound’s organotin moiety makes it useful in studying the biological activity of organotin compounds, which have applications in medicine and agriculture.
Industrial Applications: It is employed in the production of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol involves its interaction with molecular targets through its organotin group. The tributyltin moiety can interact with biological molecules, such as enzymes and proteins, affecting their function. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the organotin group.
4,4-Dimethyl-2-pentanol: An alcohol with a similar structure but without the tributyltin moiety.
2,4-Dimethyl-4-penten-2-ol: A related compound with a double bond in the carbon chain.
Uniqueness
2,4-Dimethyl-4-(tributylstannyl)pentan-2-ol is unique due to the presence of the tributyltin group, which imparts distinct chemical and biological properties. This makes it valuable in applications where organotin compounds are required, such as in catalysis and materials science.
Eigenschaften
CAS-Nummer |
88726-21-0 |
|---|---|
Molekularformel |
C19H42OSn |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
2,4-dimethyl-4-tributylstannylpentan-2-ol |
InChI |
InChI=1S/C7H15O.3C4H9.Sn/c1-6(2)5-7(3,4)8;3*1-3-4-2;/h8H,5H2,1-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
YNTNFKZKEYDOGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


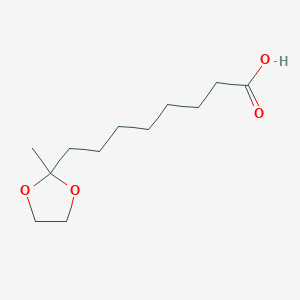
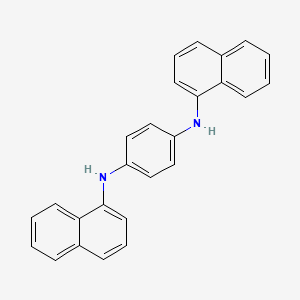
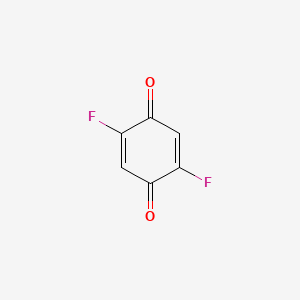
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)


![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
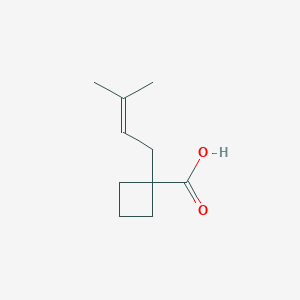
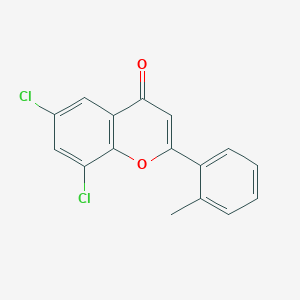
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
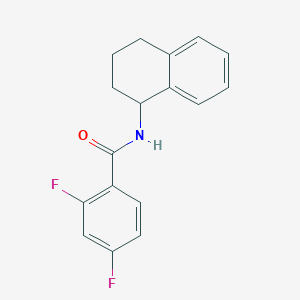
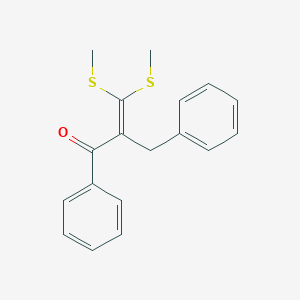
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
